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1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid Documentation Hub

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  • Product: 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 1006952-38-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Profiling of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Executive Summary In modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds serve as critical building blocks. 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1006...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds serve as critical building blocks. 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1006952-38-0) is a prime example of a versatile, multi-handle intermediate[1][2]. Featuring a pyrazole core substituted with a highly reactive carboxylic acid and a uniquely decorated phenyl ring, this compound offers researchers multiple vectors for late-stage functionalization.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a field-proven, self-validating synthetic protocol designed for high-yield isolation in research settings.

Structural and Physicochemical Profiling

Molecular Architecture

The molecule is composed of three distinct functional zones, each dictating its chemical behavior and downstream utility:

  • Pyrazole-4-carboxylic acid core: The pyrazole ring provides a rigid, planar geometry. The carboxylic acid at the C4 position is a highly predictable handle for amide coupling, crucial for synthesizing kinase inhibitors or receptor antagonists.

  • Ortho-Nitro Group: The nitro group at the 2-position of the phenyl ring exerts strong electron-withdrawing effects, influencing the electronic distribution of the pyrazole ring. Crucially, it serves as a masked amine; post-coupling, it can be reduced to an aniline for the synthesis of fused tricyclic systems (e.g., benzimidazoles).

  • Para-Chloro Substituent: The inclusion of a halogen at the 4-position enhances the lipophilicity (LogP) of the molecule, a common strategy in medicinal chemistry to improve membrane permeability and metabolic stability against cytochrome P450 oxidation.

Quantitative Physicochemical Data

To facilitate experimental design, the core quantitative properties of the compound are summarized below.

PropertyValue / Description
Chemical Name 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid
CAS Registry Number 1006952-38-0[1]
Molecular Formula C10H6ClN3O4[2]
Molecular Weight 267.63 g/mol [2]
Predicted pKa ~4.0 - 4.5 (Carboxylic acid proton)[3]
Aqueous Solubility Insoluble at pH < 5; Soluble at pH > 7 (as a carboxylate salt)
Organic Solubility Highly soluble in DMSO, DMF; Moderately soluble in THF, MeOH

Chemical Reactivity and Synthetic Workflow

Mechanistic Rationale

The most efficient and scalable route to synthesize 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid is via a Nucleophilic Aromatic Substitution (SNAr) followed by Alkaline Ester Hydrolysis .

The SNAr reaction relies on the activation of a halogenated benzene ring. In this workflow, 4-chloro-1-fluoro-2-nitrobenzene is utilized. The ortho-nitro group strongly withdraws electron density via resonance, stabilizing the intermediate Meisenheimer complex and highly activating the adjacent C-F bond. Fluoride acts as an optimal leaving group due to its electronegativity, allowing the pyrazole nitrogen to attack efficiently.

Synthetic Workflow Visualization

SynthesisWorkflow SM1 4-Chloro-1-fluoro-2-nitrobenzene SNAr Nucleophilic Aromatic Substitution (SNAr) Base: K2CO3, Solvent: DMF, 80°C SM1->SNAr SM2 Ethyl 1H-pyrazole-4-carboxylate SM2->SNAr Intermediate Ethyl 1-(4-chloro-2-nitrophenyl)- 1H-pyrazole-4-carboxylate SNAr->Intermediate Hydrolysis Alkaline Hydrolysis Base: LiOH/H2O, Solvent: THF/H2O Intermediate->Hydrolysis Target 1-(4-chloro-2-nitrophenyl)- 1H-pyrazole-4-carboxylic acid (CAS: 1006952-38-0) Hydrolysis->Target Downstream1 Amide Coupling (Kinase Inhibitors / Agrochemicals) Target->Downstream1 Downstream2 Nitro Reduction (Aniline Intermediates / Fused Rings) Target->Downstream2

Synthetic workflow and downstream functionalization of the target pyrazole-4-carboxylic acid.
Step-by-Step Experimental Protocol

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following procedure integrates built-in quality control checkpoints to ensure experimental integrity.

Step 1: SNAr Coupling
  • Charge the Reactor: To a round-bottom flask, add ethyl 1H-pyrazole-4-carboxylate (1.0 eq) and 4-chloro-1-fluoro-2-nitrobenzene (1.05 eq).

  • Solvent & Base Addition: Suspend the reagents in anhydrous DMF (0.2 M). Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq).

    • Causality: K2​CO3​ is selected as a mild, insoluble base that deprotonates the pyrazole to form a highly nucleophilic nitrogen anion without inducing unwanted side reactions (such as ester hydrolysis) at this stage.

  • Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The self-validating metric is the complete consumption of the fluorobenzene starting material and the appearance of a highly UV-active spot at a lower Rf.

  • Workup: Quench with ice water to precipitate the intermediate. Filter, wash with water, and dry to yield ethyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate.

Step 2: Saponification (Ester Hydrolysis)
  • Solvent System: Dissolve the intermediate from Step 1 in a 3:1 mixture of THF and water.

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq) and stir at room temperature for 12 hours.

    • Causality: LiOH is utilized over NaOH because the lithium cation strongly coordinates with the ester carbonyl oxygen, enhancing the electrophilicity of the carbon center, while maintaining excellent solubility in the biphasic THF/water system.

  • Validation Checkpoint: LC-MS analysis of the crude mixture should show the disappearance of the [M+H]+ peak for the ester and the dominant presence of the carboxylate mass.

  • Isolation via Acidification: Concentrate the mixture in vacuo to remove THF. Cool the aqueous layer to 0 °C and slowly acidify with 1N HCl to pH ~3.

    • Causality: Dropping the pH below the pKa of the pyrazole-4-carboxylic acid (~4.0-4.5) forces the compound into its unionized state[3]. Because the unionized rigid aromatic system disrupts hydrogen bonding with water, it rapidly crashes out of solution.

  • Final Collection: Filter the resulting precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum to afford the pure 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid [4].

Pharmacological Context and Downstream Utility

The true value of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid lies in its downstream applications in library synthesis and lead optimization.

  • Amide Coupling (Peptidomimetics & Kinase Inhibitors): The free carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amides with various primary and secondary amines. The resulting pyrazole-4-carboxamides are privileged structures in medicinal chemistry, frequently exhibiting potent binding to the ATP pockets of kinases.

  • Nitro Reduction Pathways: Following amide coupling, the ortho-nitro group can be selectively reduced to an amine using catalytic hydrogenation (e.g., Pd/C, H2​ ) or chemical reduction (e.g., Iron/NH4Cl). This newly formed aniline can undergo intramolecular cyclization with the adjacent pyrazole nitrogen or the newly formed amide to yield complex, proprietary fused-ring systems (such as pyrazolo-benzimidazoles) which are highly sought after in novel IP generation.

References

  • NextSDS. 1-(4-Chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • AA Blocks. Product Index - AA Blocks: 1006952-38-0. Retrieved from [Link]

  • ChemDad. 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYL& Three ... (pKa Reference Data). Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on 1-(4-Chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic Acid: Physicochemical Profiling, Analytical Characterization, and Synthetic Workflows

Executive Summary In modern medicinal chemistry and agrochemical development, pyrazole-based scaffolds are privileged structures due to their robust metabolic stability and favorable hydrogen-bonding profiles. Specifical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, pyrazole-based scaffolds are privileged structures due to their robust metabolic stability and favorable hydrogen-bonding profiles. Specifically, 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid serves as a critical intermediate and core pharmacophore. The presence of the electron-withdrawing chloronitrophenyl moiety coupled with the versatile carboxylic acid functional group allows this compound to participate in complex cross-coupling reactions, peptide couplings, and targeted drug design.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes self-validating analytical protocols for molecular weight and formula determination, and details the mechanistic causality behind its synthetic workflows.

Physicochemical Profiling

Accurate mass and formula determination are foundational to utilizing this compound in downstream applications. The quantitative data below summarizes the core physicochemical parameters of the target molecule .

PropertyValue
Chemical Name 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid
CAS Number 1006952-38-0
Molecular Formula C₁₀H₆ClN₃O₄
Average Molecular Weight 267.625 g/mol
Monoisotopic Exact Mass 267.0047 Da
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
Predicted Ionization Acidic (pKa ~4.5)

Analytical Characterization Protocols

To verify the molecular formula (C₁₀H₆ClN₃O₄) and molecular weight (267.625 g/mol ), a multi-modal analytical approach is required. The following protocols are designed as self-validating systems to ensure absolute structural confidence.

Exact Mass & Formula Determination via High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the exact molecular formula by measuring the mass-to-charge ratio (m/z) to four decimal places .

  • Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol.

    • Causality: Methanol ensures complete solvation of both the polar carboxylic acid and the hydrophobic aromatic rings while maintaining perfect compatibility with electrospray ionization (ESI) droplet desolvation dynamics.

  • Step 2: Ionization Mode Selection. Operate the mass spectrometer in ESI negative mode (ESI-).

    • Causality: Carboxylic acids readily donate a proton in solution. ESI(-) selectively ionizes these acidic species to form highly stable [M-H]⁻ ions, effectively suppressing background noise from neutral or basic impurities.

  • Step 3: Internal Calibration. Infuse a sodium formate calibration solution prior to sample injection.

    • Self-Validation: This provides a real-time mass lock, ensuring mass accuracy within <2 ppm. This precision is mathematically required to rule out isobaric interferences and confirm the exact atomic composition.

  • Step 4: Data Acquisition & Isotopic Analysis. Record the mass spectrum.

    • Causality: The presence of a single chlorine atom will produce a distinct M and M+2 isotopic signature in a ~3:1 ratio (due to ³⁵Cl and ³⁷Cl natural abundance). The exact mass of the [M-H]⁻ ion must be observed at m/z265.997 .

AnalyticalWorkflow A Sample Preparation (1 mg/mL in MeOH) B HRMS ESI(-) Ionization A->B Injection C Isotopic Pattern Analysis (35Cl/37Cl) B->C Mass Analyzer D Exact Mass Determination (m/z 265.997) C->D Data Processing E Formula Generation (C10H6ClN3O4) D->E Validation

Caption: HRMS workflow for molecular weight and formula validation.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

While HRMS confirms the formula, 1H and 13C NMR confirm the atomic connectivity.

  • Step 1: Solvent Selection. Dissolve 5 mg of the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is highly polar, providing excellent solubility. Crucially, unlike protic solvents (e.g., D₂O or MeOD), aprotic DMSO-d6 severely restricts proton exchange rates, allowing the broad singlet of the carboxylic acid (-COOH) proton to be distinctly observed at ~12.5–13.0 ppm.

  • Step 2: Internal Standard Integration. Add 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation: TMS acts as a 0.00 ppm internal reference point, calibrating the chemical shifts to ensure absolute reproducibility across different magnetic field strengths (e.g., 400 MHz vs. 600 MHz spectrometers).

Synthetic Workflow & Mechanistic Insights

The synthesis of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically relies on a Nucleophilic Aromatic Substitution (SₙAr) pathway , followed by ester deprotection.

  • Step 1: Nucleophilic Aromatic Substitution (SₙAr). React 4-chloro-1-fluoro-2-nitrobenzene with ethyl 1H-pyrazole-4-carboxylate in N,N-dimethylformamide (DMF) using potassium carbonate (K₂CO₃) at 80°C.

    • Causality: The strongly electron-withdrawing nitro group at the ortho position severely depletes electron density from the carbon-fluorine bond. This makes the ring highly electrophilic, facilitating a rapid SₙAr attack by the deprotonated pyrazole nitrogen.

  • Step 2: Ester Hydrolysis. Treat the resulting intermediate with lithium hydroxide (LiOH) in a THF/water mixture at room temperature.

    • Causality: The hydroxide ion selectively attacks the ester carbonyl. The biphasic THF/water system ensures that both the organic intermediate and the inorganic base remain in solution, driving the saponification to 100% conversion.

  • Step 3: Acidification & Isolation. Acidify the aqueous layer with 1M HCl to pH 2.

    • Self-Validation: The sudden drop in pH protonates the carboxylate salt. Because the neutral carboxylic acid is highly insoluble in cold water, it precipitates out of solution as a pure solid, acting as a self-purifying step prior to filtration.

SyntheticWorkflow S1 4-Chloro-1-fluoro-2-nitrobenzene + Ethyl pyrazole-4-carboxylate R1 SNAr Reaction (K2CO3, DMF, 80°C) S1->R1 I1 Ethyl 1-(4-chloro-2-nitrophenyl) -1H-pyrazole-4-carboxylate R1->I1 C-N Bond Formation R2 Ester Hydrolysis (LiOH, THF/H2O, RT) I1->R2 P1 1-(4-chloro-2-nitrophenyl) -1H-pyrazole-4-carboxylic acid R2->P1 Deprotection

Caption: Step-by-step synthetic workflow via SNAr and hydrolysis.

Applications in Drug Discovery: Kinase Inhibition

Beyond its utility as a synthetic building block, the pyrazole-4-carboxylic acid derivative is a privileged scaffold in medicinal chemistry . It is frequently utilized as a bioisostere for benzamides or as a hinge-binding motif in the development of novel kinase inhibitors.

The carboxylic acid moiety can form critical, directional hydrogen bonds with the ATP-binding pocket of receptor tyrosine kinases (RTKs). Simultaneously, the chloronitrophenyl ring occupies the adjacent hydrophobic pocket, drastically enhancing binding affinity and target selectivity. By competitively inhibiting ATP binding, these compounds disrupt intracellular kinase cascades (such as the MAPK/ERK pathway), ultimately halting aberrant gene transcription and malignant cell proliferation.

SignalingPathway L Extracellular Signal (Growth Factor) R Receptor Tyrosine Kinase (RTK) L->R Activation K Intracellular Kinase Cascade (e.g., MAPK/ERK) R->K Phosphorylation T Gene Transcription (Cell Proliferation) K->T Signal Transduction I Pyrazole Derivative (Inhibitor) I->K ATP-Competitive Inhibition

Caption: Mechanism of kinase inhibition by pyrazole derivatives in signaling pathways.

References

  • Product Index - 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1006952-38-0), AA Blocks. Available at:[Link]

  • Organic analysis - mass spectrometry and infrared spectroscopy, Medify. Available at:[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes, Journal of the American Chemical Society. Available at:[Link]

Protocols & Analytical Methods

Method

how to use 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid as an agrochemical precursor

Application Note: 1-(4-Chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic Acid as a Precursor for Agrochemical Discovery Strategic Rationale & Chemical Profiling The development of highly active, selective agrochemicals heav...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(4-Chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic Acid as a Precursor for Agrochemical Discovery

Strategic Rationale & Chemical Profiling

The development of highly active, selective agrochemicals heavily relies on privileged heterocyclic scaffolds. Pyrazole-4-carboxylic acid derivatives are universally recognized as the foundational building blocks for modern crop protection agents, most notably Succinate Dehydrogenase Inhibitor (SDHI) fungicides[1]. Within this chemical class, 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid emerges as a highly versatile, bifunctional precursor designed for advanced drug development.

Mechanistic Advantages of the Scaffold:

  • The Pyrazole-4-carboxylic Core: This moiety acts as the primary pharmacophore delivery system. When converted to a carboxamide, the carbonyl oxygen and amide proton form critical hydrogen bonds with the tyrosine and tryptophan residues located in the ubiquinone-binding pocket (Q-site) of fungal Complex II[2].

  • The 4-Chloro-2-nitrophenyl Anchor: The para-chloro substituent enhances the molecule's lipophilicity (LogP) and provides metabolic stability against oxidative degradation in planta. Crucially, the ortho-nitro group is strategically positioned to restrict the rotation of the N-phenyl bond. This steric hindrance locks the molecule into a bioactive conformation, reducing the entropic penalty upon target binding. Furthermore, the nitro group serves as a masked amine, allowing for downstream chemoselective derivatization or intramolecular cyclization into novel fused-ring systems.

Experimental Workflows & Methodologies

To utilize this precursor effectively, researchers must navigate two critical transformations: the scalable amidation of the carboxylic acid and the chemoselective reduction of the nitro group without compromising the aryl chloride.

Protocol A: Scalable Synthesis of Pyrazole-4-carboxamides

Causality & Design: While peptide coupling reagents (e.g., HATU, EDC) offer mild conditions, they are economically unviable for agrochemical scale-up and complicate downstream purification. We utilize thionyl chloride (SOCl 2​ ) with catalytic DMF to form an acid chloride intermediate. This approach is highly atom-economical, scalable, and bypasses the need for complex chromatography[3].

Step-by-Step Procedure:

  • Activation: Charge a flame-dried 250 mL round-bottom flask with 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid (10.0 g, 37.4 mmol) and anhydrous toluene (100 mL).

  • Catalysis: Add thionyl chloride (4.1 mL, 56.1 mmol, 1.5 eq) followed by 3 drops of anhydrous DMF. Causality: DMF reacts with SOCl 2​ to form the Vilsmeier-Haack reagent, which significantly accelerates the chlorination of the carboxylic acid.

  • Reflux & Self-Validation: Heat the mixture to 85°C. Validation: Monitor the reaction via a mineral oil bubbler; the cessation of HCl and SO 2​ gas evolution (typically after 2–3 hours) is a reliable, self-validating indicator of complete conversion to the acid chloride.

  • Concentration: Cool to room temperature and concentrate in vacuo to remove toluene and excess SOCl 2​ , yielding the crude acid chloride as a highly reactive yellow solid.

  • Amidation: Dissolve the crude acid chloride in anhydrous THF (80 mL) and cool to 0°C. Dropwise add a solution of the target amine (41.1 mmol, 1.1 eq) and triethylamine (10.4 mL, 74.8 mmol, 2.0 eq) in THF (20 mL).

  • Isolation: Stir for 4 hours at room temperature. Quench with water (100 mL), extract with EtOAc (3 x 75 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Chemoselective Reduction of the Ortho-Nitro Group

Causality & Design: The reduction of the nitro group to an aniline provides a critical handle for further functionalization. However, standard catalytic hydrogenation (Pd/C, H 2​ ) frequently results in the hydrodehalogenation of the 4-chloro substituent. To prevent this, a modified Béchamp reduction using iron powder and ammonium chloride is employed, ensuring absolute chemoselectivity.

Step-by-Step Procedure:

  • Preparation: Dissolve the synthesized pyrazole-4-carboxamide intermediate (20.0 mmol) in a 4:1 mixture of Ethanol and Water (100 mL).

  • Reagent Addition: Add Iron powder (5.6 g, 100.0 mmol, 5.0 eq) and Ammonium Chloride (2.1 g, 40.0 mmol, 2.0 eq). Causality: NH 4​ Cl acts as a mild proton source that activates the iron surface for electron transfer without hydrolyzing the newly formed carboxamide bond.

  • Heating & Self-Validation: Heat the suspension to 80°C for 2 hours. Validation: Perform TLC (Eluent: 1:1 EtOAc/Hexane). The complete disappearance of the UV-active starting material and the appearance of a highly polar, fluorescent spot (under 254 nm) confirms the successful formation of the amine.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with hot ethanol (50 mL).

  • Purification: Concentrate the filtrate, dilute with water, and extract with dichloromethane. Dry and concentrate to afford the 1-(2-amino-4-chlorophenyl)-1H-pyrazole-4-carboxamide derivative.

Quantitative Data Presentation

The following table summarizes the optimization data validating the chosen methodologies, comparing our scalable conditions against standard laboratory-scale alternatives.

Reaction StepReagents & ConditionsTemp (°C)Time (h)ChemoselectivityYield (%)Purity (HPLC)
Amidation (Protocol A) SOCl 2​ , DMF (cat.), Toluene; then Amine, Et 3​ N85 then 252 + 4High88>96%
Amidation (Control)HATU, DIPEA, DMF2512High91>98%
Reduction (Protocol B) Fe powder, NH 4​ Cl, EtOH/H 2​ O802Absolute (No dechlorination)85>95%
Reduction (Control)Pd/C (10%), H 2​ (1 atm), MeOH2512Poor (40% dechlorinated byproduct)45<50%

Mechanistic & Workflow Visualization

The following diagram illustrates the synthetic divergence of the precursor and its subsequent biological targeting pathways.

G A 1-(4-chloro-2-nitrophenyl)-1H- pyrazole-4-carboxylic acid B Acid Chloride Intermediate (SOCl2, DMF cat.) A->B Activation (Protocol A) C Pyrazole-4-carboxamide (SDHI Precursor) B->C Amidation (Protocol A) D Reduced Amine Scaffold (Fe, NH4Cl, EtOH/H2O) C->D Chemoselective Reduction (Protocol B) E Succinate Dehydrogenase (SDH) Complex II Inhibition C->E Q-site Binding F Intramolecular Cyclization (Novel Fused Heterocycles) D->F Derivatization

Synthetic workflow of the pyrazole-4-carboxylic acid precursor and its biological target pathways.

References[1] Title: PYRAZOLE CHEMISTRY IN CROP PROTECTION. Source: clockss.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH_uh13HqBiUINFL_7VYkv8c21FGT_gIvkN6tAyo086OAq5Tdz_B3rzCwMDZO6LTQ2eMgZF7CRv52qr4erlIrEX5XrtnXFHc170kx0_Z_DjZO7jVefi4PgZajBTwVz4S0U1fGxDVy9Ms0GmdGq3RpX4Y-NhxqfOSjC6BslUeBtXR7eMQMFUXyc[2] Title: Synthetic Pyrazole Derivatives as Growth Inhibitors of Some Phytopathogenic Fungi. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGijfw3ut6IoOgKDnO4oRvNFzQzjuiloKvaU5qAzSYHGEP2XjFcYmYvqwVsn6w3alLYKvql36Yg81-xNtjMJX62Ri7Sxi-GKOO6d_XpajWMlsB-4PI3AXeahm966XEYISKFuwEJQg==[3] Title: Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Source: scielo.br. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ-CBSaftAcdiHBIEvNTvg1ooJ3-FPlQuhaCzyDkQp_XHXsiqtthk8p7dyTDutSzpj1hIC1O1rGB3H8SkB28pCNGnOdQ4LLvzxeKqL73uXJCD6u5EvmBBqIf28eH5-J5_QS2jtZAf33P7V2ef8SsaBO3ggpQ7GlrbnvAI=

Sources

Application

Application Note: Advanced Amidation Protocols for 1-(4-Chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic Acid

Introduction & Biological Context The structural motif of 1-aryl-1H-pyrazole-4-carboxamides is a highly privileged scaffold in modern drug discovery and agrochemistry. Specifically, derivatives of 1-(4-chloro-2-nitrophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

The structural motif of 1-aryl-1H-pyrazole-4-carboxamides is a highly privileged scaffold in modern drug discovery and agrochemistry. Specifically, derivatives of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid serve as critical building blocks for the synthesis of kinase inhibitors, transient receptor potential channel modulators[1], and NRF2 (NF-E2 related factor 2) regulators[2].

The amidation of this specific pyrazole-4-carboxylic acid presents unique physicochemical challenges. While the carboxylic acid at the C4 position is sterically unhindered by the 1-aryl substituent, the electron-withdrawing nature of the pyrazole core slightly dampens the nucleophilicity of the resulting carboxylate during activation[3]. Furthermore, the presence of the ortho-nitro group on the phenyl ring strictly dictates an orthogonal conformation between the aryl and pyrazole rings, impacting the solubility of the starting material in non-polar solvents. Crucially, the nitro group is highly sensitive to reductive conditions; therefore, amidation protocols must avoid any reagents that could prematurely reduce the nitro moiety to an aniline[1].

NRF2Pathway A Pyrazole-4-carboxamide (Target Compound) B KEAP1 Protein (Cytosolic Repressor) A->B Binds & Inhibits C NRF2 Transcription Factor (Stabilized) B->C Prevents degradation D Nuclear Translocation C->D Accumulation E Antioxidant Response Element (ARE) D->E Activation F Cytoprotective Gene Expression E->F Transcription

Mechanism of action for pyrazole carboxamides as NRF2 regulators.

Mechanistic Causality & Reagent Selection

To achieve high-yielding amide bond formation, the choice of coupling agent must be tailored to the nucleophilicity of the incoming amine and the desired scale of the reaction.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Ideal for discovery-scale synthesis and sterically hindered secondary amines. The causality behind HATU's superior kinetics lies in the 7-azabenzotriazole leaving group; the nitrogen atom at the 7-position provides a critical intramolecular hydrogen bond to the incoming amine, effectively guiding it to the electrophilic carbonyl carbon.

  • T3P (Propylphosphonic anhydride): The reagent of choice for process scale-up. T3P drives the reaction forward by forming a highly reactive mixed anhydride. Its primary advantage is that all byproducts are highly water-soluble cyclic phosphates, allowing for purification via simple aqueous phase separation rather than chromatography.

  • Oxalyl Chloride / DMF (Vilsmeier-Haack Activation): Reserved for highly deactivated amines (e.g., electron-deficient anilines). The catalytic DMF reacts with oxalyl chloride to form the highly electrophilic chloroiminium ion, which subsequently converts the pyrazole acid into an acyl chloride[3].

Alternative methods, such as TiCl₄-mediated direct condensation, have also been documented for specialized one-pot amidations, though they require harsh refluxing conditions in pyridine[4].

Table 1: Comparative Analysis of Amidation Protocols
ProtocolActivating ReagentOptimal Amine SubstrateSolvent SystemTypical YieldScalabilityKey Mechanistic Advantage
A HATU / DIPEAAliphatic, Secondary, Sterically HinderedDMF or DCM85–95%Low (Cost/Toxicity)Intramolecular H-bonding via 7-aza nitrogen guides amine attack.
B T3P / Et₃NPrimary Aliphatic, Unhindered AnilinesEtOAc or THF80–90%HighByproducts are highly water-soluble; zero risk of explosive intermediates.
C (COCl)₂ / DMF (cat.)Highly Deactivated AnilinesDCM70–85%MediumGenerates highly electrophilic acyl chloride; overcomes poor nucleophilicity.

Experimental Methodologies

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Designed for maximum conversion with complex or hindered amines.

Materials:

  • 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol, ~133.8 mg)

  • Amine (1.2 eq, 0.6 mmol)

  • HATU (1.2 eq, 0.6 mmol, 228 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol, 260 µL)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Procedure:

  • Activation: Dissolve the pyrazole-4-carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add DIPEA, followed by HATU. Stir the mixture at room temperature for 15 minutes. The solution will typically transition to a deep yellow/orange color as the active HOAt ester forms.

  • Aminolysis: Add the amine (neat or dissolved in 0.5 mL DMF) dropwise to the activated ester solution.

  • Propagation: Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation (IPC): Withdraw a 5 µL aliquot and dilute in 100 µL LCMS-grade MeOH. Analyze via LCMS. The complete disappearance of the starting acid ( m/z ~266.0 [M-H]⁻) and the appearance of the product mass validates the reaction. Note: Quenching with MeOH will convert any unreacted active ester to the methyl ester ( m/z ~281.6).

  • Workup: Dilute the reaction mixture with EtOAc (15 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine and DIPEA, followed by saturated NaHCO₃ (2 × 10 mL) to remove acidic byproducts, and finally brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, typically 0–5% MeOH in DCM) if trace HOAt remains.

Protocol B: T3P-Mediated Coupling (Process Scale)

Designed for streamlined workup and avoidance of chromatography.

Materials:

  • 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq, 5.0 mmol, 1.338 g)

  • Amine (1.1 eq, 5.5 mmol)

  • T3P (50 wt.% solution in EtOAc) (1.5 eq, 7.5 mmol, ~4.5 mL)

  • Triethylamine (Et₃N) (3.0 eq, 15.0 mmol, 2.1 mL)

  • Ethyl Acetate (EtOAc) (20 mL)

Step-by-Step Procedure:

  • Initialization: Suspend the pyrazole-4-carboxylic acid and the amine in EtOAc (20 mL). Add Et₃N and stir for 5 minutes.

  • Coupling: Add the T3P solution dropwise over 10 minutes. The reaction is slightly exothermic; maintain the internal temperature below 30 °C using a water bath if necessary.

  • Propagation: Stir the mixture at room temperature for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The starting acid will remain at the baseline, while the product will migrate.

  • Workup: Add water (20 mL) directly to the reaction flask and stir vigorously for 15 minutes to hydrolyze unreacted T3P into water-soluble propylphosphonic acid. Separate the layers.

  • Isolation: Wash the organic layer with 1M NaOH (20 mL), 1M HCl (20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate to yield the analytically pure amide.

Protocol C: Acid Chloride Activation (For Deactivated Amines)

Designed to overcome the low nucleophilicity of electron-deficient anilines.

Materials:

  • 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq, 1.0 mmol, 267.6 mg)

  • Oxalyl Chloride (1.5 eq, 1.5 mmol, 130 µL)

  • Anhydrous DMF (Catalytic, 10 µL)

  • Deactivated Amine/Aniline (0.9 eq, 0.9 mmol)

  • Anhydrous DCM (10 mL)

  • Pyridine (2.0 eq, 2.0 mmol, 160 µL)

Step-by-Step Procedure:

  • Acyl Chloride Generation: Suspend the acid in anhydrous DCM (5 mL) under nitrogen. Add catalytic DMF. Cool to 0 °C. Add oxalyl chloride dropwise. Effervescence (CO and CO₂ gas evolution) will be observed[3].

  • Maturation: Warm to room temperature and stir for 2 hours until the solution becomes homogeneous and gas evolution ceases. Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acyl chloride in anhydrous DCM (5 mL).

  • Aminolysis: In a separate flask, dissolve the deactivated amine and pyridine in DCM (5 mL) and cool to 0 °C. Dropwise, add the acyl chloride solution to the amine solution.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Isolation: Dilute with DCM (10 mL). Wash with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine. Dry over Na₂SO₄, concentrate, and recrystallize from EtOH/Water to afford the pure product.

AmidationWorkflow A 1-(4-chloro-2-nitrophenyl) -1H-pyrazole-4-carboxylic acid C Activated Intermediate (Active Ester / Acyl Chloride) A->C Activation B Coupling Agent (HATU, T3P, or (COCl)2) B->C E Crude Pyrazole-4-carboxamide C->E Aminolysis D Primary/Secondary Amine + Base (DIPEA/Et3N) D->E F Aqueous Workup (Acid/Base Washes) E->F Quench & Wash G Purified Amide Target F->G Isolation

Workflow for the amidation of pyrazole-4-carboxylic acid derivatives.

References

  • PubMed. Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides.[Link]

  • Google Patents.
  • PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.[Link]

Sources

Method

Application Note: Catalytic Methodologies for the Synthesis of 1-(4-Chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Strategic Rationale The synthesis of highly functionalized N-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Strategic Rationale

The synthesis of highly functionalized N-arylpyrazoles is a critical pathway in modern drug discovery, as the pyrazole-4-carboxylic acid motif is a privileged scaffold found in numerous cannabinoid receptor antagonists and coagulation factor Xa inhibitors. Synthesizing 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid presents unique chemoselective and steric challenges.

To construct this molecule efficiently, a two-step sequence is employed: a transition-metal-catalyzed N-arylation of an ester-protected pyrazole, followed by a mild saponification.

Mechanistic Causality & Chemoselectivity

The choice of starting materials is the foundation of this protocol's success. We utilize 1-bromo-4-chloro-2-nitrobenzene rather than 1,4-dichloro-2-nitrobenzene.

  • Chemoselective Oxidative Addition: Transition metals like Palladium (Pd) and Copper (Cu) undergo oxidative addition into C–Br bonds orders of magnitude faster than C–Cl bonds. This ensures the pyrazole exclusively couples at the 1-position, preserving the 4-chloro substituent for downstream functionalization.

  • Overcoming Ortho-Nitro Inhibition: The strongly electron-withdrawing and sterically demanding ortho-nitro group can coordinate to the metal center, potentially poisoning the catalyst. To circumvent this, highly sterically hindered ligands (e.g., tBuBrettPhos for Pd) or robust bidentate diamines (for Cu) are required to maintain the active catalytic species[1].

Synthetic Workflow

Workflow A Ethyl 1H-pyrazole- 4-carboxylate C Catalytic N-Arylation (Pd or Cu) A->C B 1-Bromo-4-chloro- 2-nitrobenzene B->C D Ethyl 1-(4-chloro- 2-nitrophenyl)-1H- pyrazole-4-carboxylate C->D C-N Coupling E Saponification (LiOH, THF/H2O) D->E F 1-(4-chloro-2-nitrophenyl)- 1H-pyrazole-4- carboxylic acid E->F Hydrolysis

Figure 1: Two-step synthetic workflow for 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Catalytic Methodologies

We present two validated catalytic pathways for the critical C–N bond formation.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

This method utilizes Pd₂dba₃ and the bulky biaryl phosphine ligand tBuBrettPhos. The extreme steric bulk of tBuBrettPhos prevents the ortho-nitro group from displacing the ligand or forming stable, unreactive palladacycles, ensuring rapid turnover[1],[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-Br AM Amidation Complex OA->AM + Pyrazole + Base RE Reductive Elimination TS AM->RE - Base·HBr RE->Pd0 + N-Arylpyrazole

Figure 2: Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling cycle.

Method B: Copper-Catalyzed Ullmann-Type Coupling

For large-scale process chemistry where Pd costs are prohibitive, a CuI-catalyzed Ullmann coupling is highly effective. Utilizing trans-N,N'-dimethylcyclohexane-1,2-diamine as a bidentate ligand stabilizes the Cu(I) intermediate and accelerates the rate-limiting reductive elimination step[3].

Comparative Data Analysis
ParameterMethod A: Palladium CatalysisMethod B: Copper Catalysis
Catalyst System Pd₂dba₃ (2 mol%) / tBuBrettPhos (4 mol%)CuI (5 mol%) / Diamine Ligand (10 mol%)
Base & Solvent K₃PO₄ (2.0 eq), 1,4-DioxaneK₂CO₃ (2.1 eq), Toluene
Temperature & Time 80 °C, 8–12 h110 °C, 18–24 h
Chemoselectivity >99% (Strictly C–Br activation)~95% (Trace C–Cl activation possible)
Yield (Step 1) 88% – 92%75% – 82%
Primary Use Case Discovery chemistry, rapid library synthesisProcess scale-up, cost-sensitive manufacturing

Self-Validating Experimental Protocols

Protocol 1: Catalytic N-Arylation (Method A - Pd Catalysis)

Objective: Synthesis of Ethyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate.

  • Catalyst Activation (Glovebox/Schlenk): To an oven-dried 50 mL Schlenk flask, add Pd₂dba₃ (18.3 mg, 0.02 mmol, 2 mol%), tBuBrettPhos (19.4 mg, 0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (424 mg, 2.0 mmol).

    • Causality Note: K₃PO₄ is chosen over stronger bases (like NaOtBu) to prevent base-catalyzed degradation of the nitroarene or premature ester hydrolysis.

  • Substrate Addition: Add ethyl 1H-pyrazole-4-carboxylate (140 mg, 1.0 mmol) and 1-bromo-4-chloro-2-nitrobenzene (260 mg, 1.1 mmol).

  • Solvent & Heating: Add anhydrous 1,4-dioxane (5.0 mL). Seal the flask, purge with N₂, and heat to 80 °C.

  • Self-Validation (In-Process): The reaction will transition from the dark purple of Pd₂dba₃ to a reddish-brown homogeneous solution. Monitor via LC-MS. The disappearance of the pyrazole mass ( m/z 141.1 [M+H]⁺) and appearance of the product ( m/z 296.0 [M+H]⁺) indicates completion.

  • Workup & Metal Scavenging: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts and precipitated palladium black. Wash the organic filtrate with 5% aqueous EDTA (2 × 15 mL).

    • Causality Note: EDTA chelation is critical to remove residual palladium, preventing heavy metal interference in downstream biological assays. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate ester.

Protocol 2: Mild Saponification

Objective: Deprotection to yield 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

  • Reaction Setup: Dissolve the intermediate ester (295 mg, 1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (10 mL).

  • Base Addition: Add LiOH·H₂O (126 mg, 3.0 mmol) in one portion. Stir at 25 °C for 4 hours.

    • Causality Note: Why LiOH at room temperature instead of refluxing NaOH? The para-chlorine atom is highly activated by the ortho-nitro group. Harsh basic conditions will trigger a Nucleophilic Aromatic Substitution (S_NAr), replacing the chlorine with a hydroxyl group. Mild LiOH ensures strictly chemoselective ester hydrolysis.

  • Self-Validation (In-Process): TLC (Hexanes/EtOAc 3:1) will show the complete consumption of the UV-active ester (R_f ~0.4) to a baseline spot.

  • Isolation via Precipitation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with cold water (10 mL) and cool to 0 °C.

  • Acidification: Slowly add 1M HCl dropwise until the pH reaches ~2.

    • Self-Purification: The target carboxylic acid is insoluble in acidic water and will crash out as an off-white precipitate.

  • Final Collection: Filter the precipitate, wash with ice-cold water (2 × 5 mL), and dry under high vacuum to afford the pure 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

References

  • [3] Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. URL:[Link]

  • [1] Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. URL:[Link]

  • [2] Hicks, J. D., Hyde, A. M., Martinez Cuezva, A., & Buchwald, S. L. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming DMSO Solubility Challenges for 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific thermodynamic and kinetic bar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific thermodynamic and kinetic barriers associated with dissolving 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid in Dimethyl Sulfoxide (DMSO).

Mechanistic Analysis of Solubility Barriers

Solubility is not merely a physical parameter; it is a thermodynamic competition between the solid's crystal lattice energy and the solvation energy provided by the solvent. For this specific pyrazole derivative, three primary molecular forces hinder dissolution:

  • Crystal Packing and Planarity: The pyrazole core, when conjugated with the bulky 4-chloro-2-nitrophenyl ring, creates a highly rigid and planar scaffold. High planarity results in elevated crystal packing energy, which acts as a massive thermodynamic barrier to dissolution[1].

  • Intermolecular Hydrogen Bonding: The carboxylic acid functional group at the 4-position strongly forms intermolecular hydrogen-bonded dimers. While DMSO is an excellent hydrogen-bond acceptor and can disrupt some networks, the strength of these carboxylic dimers in rigid scaffolds often resists standard room-temperature dissolution[2].

  • Solvent Hygroscopicity: DMSO rapidly absorbs atmospheric moisture. Even a small percentage of water in DMSO can drastically reduce the solvent's capacity to solvate lipophilic aromatic compounds, leading to unexpected precipitation[3].

Quantitative & Qualitative Data Presentation

Table 1: Physicochemical Factors Influencing Dissolution in DMSO

FactorMechanistic ImpactRecommended Countermeasure
Crystal Lattice Energy Strong pi-pi stacking prevents solvent intercalation.Thermal-kinetic disruption (Heating to 37-50°C)[4].
Carboxylic Acid Dimers Strong H-bonding resists DMSO solvation.Chemical modification (In situ salt formation via base)[5].
Water Content in DMSO Decreases solvent capacity for hydrophobic rings.Use strictly anhydrous, freshly opened DMSO[5].
Particle Size Low surface area slows dissolution kinetics.Cavitation via ultrasonic bath[6].

Troubleshooting Workflows & Protocols

SolubilityWorkflow Start Compound in DMSO Anhydrous Ensure Anhydrous DMSO (Avoid water absorption) Start->Anhydrous Check1 Visual Inspection (Particulates present?) Anhydrous->Check1 HeatSonicate Apply Heat (37-50°C) & Sonication Check1->HeatSonicate Cloudy/Particulates Success Fully Dissolved Stock Check1->Success Clear Solution HeatSonicate->Check1 Re-evaluate Fail Persistent Suspension HeatSonicate->Fail Still Insoluble BaseAdd In Situ Salt Formation (Add 1 eq. Base) BaseAdd->Success Solubilized as Salt Fail->BaseAdd Deprotonate -COOH

Step-by-step troubleshooting workflow for resolving DMSO solubility issues.

Protocol A: Thermal-Kinetic Disruption (Physical Method)

Causality: Increasing the temperature provides the thermal energy required to overcome the intermolecular forces holding the crystal lattice together[4]. Sonication introduces acoustic cavitation, breaking down micro-crystals and increasing the surface area for solvent interaction[6].

Step-by-Step Methodology:

  • Solvent Preparation: Aliquot the required volume of anhydrous, freshly opened DMSO. Do not use older DMSO stocks, as absorbed water severely limits solubility[5].

  • Addition: Quickly weigh the 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid and add it to the DMSO to reach your target concentration (start conservatively at 10 mM)[6].

  • Vortexing: Cap the vial tightly and vortex vigorously for 60 seconds.

  • Heating: Place the sealed vial in a water bath or thermomixer set to 37°C – 50°C for 10-15 minutes[6]. Caution: Do not exceed 50°C to prevent potential thermal degradation of the compound.

  • Sonication: Transfer the vial to an ultrasonic bath. Sonicate for 5-minute intervals, checking for clarity between cycles[6]. Ensure the water level in the bath matches the solvent level in the vial to prevent localized overheating.

  • Verification: Allow the solution to return to room temperature. If the compound remains in solution without precipitating, the stock is ready for use.

Protocol B: In Situ Salt Formation (Chemical Method)

Causality: Carboxylic acids are generally more soluble in polar solvents when deprotonated to form a carboxylate salt[5]. By adjusting the micro-pH using an organic base, the rigid hydrogen-bonded dimers are permanently broken, and the resulting ionic species is highly solvated by DMSO[7].

Step-by-Step Methodology:

  • Suspension: If Protocol A fails, you will be left with a cloudy suspension of the acid in DMSO.

  • Base Selection: Select a compatible organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). For biological assays, ensure the base does not interfere with your downstream target.

  • Titration: Add 1.0 to 1.1 molar equivalents of the base relative to the pyrazole-4-carboxylic acid.

  • Agitation: Vortex the mixture for 2-3 minutes. The deprotonation of the carboxylic acid to the carboxylate anion should rapidly clarify the solution[5].

  • Storage: Flush the vial headspace with inert gas (Nitrogen or Argon) to prevent oxidation, seal tightly, and store at -20°C[6].

Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly in DMSO, but when I dilute it into my aqueous assay buffer, it immediately crashes out. Why? A1: This is a classic "solvent shift" precipitation. While DMSO solvates the hydrophobic 4-chloro-2-nitrophenyl ring, water cannot. When the DMSO concentration drops (typically to <1-5% in assays), the aqueous environment forces the lipophilic molecules to aggregate[8],[3]. Solution: Pre-dilute your DMSO stock into a transition solvent (like an intermediate concentration of PEG400 or Tween-80) before adding it to the aqueous buffer, or ensure the aqueous buffer is slightly alkaline to keep the carboxylic acid in its soluble, ionized carboxylate form[5].

Q2: Does repeated freeze-thawing of the DMSO stock affect the solubility of this pyrazole derivative? A2: Yes. DMSO freezes at 18.5°C. During the freezing process, the solvent crystallizes, which can force the dissolved pyrazole derivative out of solution, effectively concentrating it into micro-pockets where it forms highly stable crystals. Upon thawing, these crystals may not readily re-dissolve without repeating the heating and sonication steps[5]. Solution: Aliquot your master stock into single-use vials prior to freezing at -20°C or -80°C to avoid repeated freeze-thaw cycles[5].

Q3: Can I use a co-solvent system directly in my stock solution? A3: Yes. If 100% DMSO is insufficient, a co-solvent system can modulate the polarity. Adding a small percentage of Dimethylformamide (DMF) or even a drop of a miscible organic solvent like acetone can disrupt specific packing interactions that DMSO alone cannot[4],[7]. However, always verify that the co-solvent is compatible with your downstream applications.

References

  • BenchChem Technical Support Team. "Improving solubility of pyrazole derivatives for reaction." Benchchem. URL:[4]

  • Tetko, I. V., et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling - ACS Publications. URL:[2]

  • BenchChem Technical Support Team. "Overcoming poor solubility of pyrazole derivatives during reaction workup." Benchchem. URL:[7]

  • BenchChem Technical Support Team. "addressing MK-4074 solubility challenges in aqueous solutions." Benchchem. URL:[5]

  • Eibl, J. K., et al. "Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery." MDPI. URL:[3]

  • "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain." PMC. URL:[1]

  • BenchChem Technical Support Team. "Addressing solubility issues of HS-Peg9-CH2CH2cooh in organic solvents." Benchchem. URL:[6]

  • "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins." PMC. URL:[8]

Sources

Optimization

best purification and recrystallization methods for 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Welcome to the Technical Support Center for the purification and isolation of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid . As a Senior Application Scientist, I have designed this guide to address the specif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and isolation of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule. This compound features a hydrophobic, electron-deficient aryl halide moiety coupled with a polar, hydrogen-bonding carboxylic acid. Because of this structural dichotomy, standard single-solvent recrystallization often fails due to the co-precipitation of lipophilic starting materials (e.g., 4-chloro-1-fluoro-2-nitrobenzene) or inorganic salts from ester hydrolysis[1].

This guide provides a causality-driven, self-validating workflow to ensure >99% purity of your target compound.

Part 1: Purification Workflow & Logic

Before attempting recrystallization, it is critical to exploit the ionizable nature of the C4-carboxylic acid (pKa ~4.5). By manipulating the pH, we can force the target molecule into the aqueous phase as a salt, allowing us to wash away neutral organic impurities before precipitating the pure acid for final crystallization[2].

Purification_Workflow A Crude 1-(4-chloro-2-nitrophenyl)- 1H-pyrazole-4-carboxylic acid B 1. Aqueous Base Dissolution (Sat. NaHCO3, pH 9-10) A->B C 2. Organic Solvent Wash (EtOAc or DCM) B->C D Organic Waste (Neutral Impurities) C->D Top/Bottom Layer (Solvent Dependent) E Aqueous Phase (Target Carboxylate Salt) C->E Aqueous Layer F 3. Acidification (1M HCl to pH 2) E->F G 4. Vacuum Filtration (Isolate Crude Acid) F->G Precipitate H 5. Mixed-Solvent Recrystallization (Hot EtOH / H2O) G->H I Pure Target Compound (>99% Purity) H->I Crystallization

Workflow for the purification of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Part 2: Pre-Recrystallization (Acid-Base Extraction)

Q: Why shouldn't I just recrystallize the crude reaction mixture directly? A: If your synthesis involved the hydrolysis of a pyrazole-4-carboxylate ester, your crude mixture contains unreacted neutral esters, lipophilic aryl halides, and inorganic salts[1]. Recrystallizing this directly will trap these impurities in the crystal lattice. Acid-base extraction isolates the ionizable pyrazole carboxylic acid from neutral contaminants[2].

Step-by-Step Protocol: Acid-Base Extraction
  • Step 1: Dissolution. Suspend the crude solid in distilled water (approx. 10 mL per gram of crude).

  • Step 2: Basification. Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the solid dissolves and effervescence ceases.

    • Causality: NaHCO3​ is a mild base that deprotonates the carboxylic acid to form a water-soluble sodium salt without risking the cleavage of sensitive bonds.

    • Self-Validation Check: Test the solution with pH paper. It must read pH 9. If it is lower, the target compound remains protonated and will be lost in the next step.

  • Step 3: Organic Wash. Transfer to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Discard the organic layers.

  • Step 4: Acidification. Return the aqueous layer to an Erlenmeyer flask. While stirring vigorously in an ice bath, add 1M HCl dropwise until a thick white/pale-yellow precipitate forms.

    • Self-Validation Check: Verify the final pH is between 2 and 3. At this pH, the carboxylic acid is fully reprotonated, dropping its aqueous solubility to near zero.

  • Step 5: Isolation. Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water to remove residual NaCl.

Part 3: Recrystallization Optimization

Q: What is the best solvent system for recrystallizing this specific N-aryl pyrazole? A: For 1-aryl-1H-pyrazole-4-carboxylic acids, mixed solvent systems—specifically Ethanol/Water or Ethyl Acetate/Hexanes—yield the highest purity and recovery[3]. The table below summarizes the empirical data for solvent selection.

Quantitative Comparison of Recrystallization Solvents
Solvent SystemSolvation Power (Hot)Solvation Power (Cold)Impurity Removal ProfileRecommendation Level
Ethanol / Water ExcellentVery PoorRemoves polar inorganic salts (retained in water)Primary Choice
Ethyl Acetate / Hexanes GoodPoorRemoves lipophilic organic impuritiesSecondary Choice
Glacial Acetic Acid ExcellentModerateEffective for separating closely related regioisomersSpecialized Cases
Methanol GoodModeratePoor recovery yield due to higher cold solubilityNot Recommended
Step-by-Step Protocol: Mixed-Solvent Recrystallization (EtOH/Water)
  • Step 1: Initial Dissolution. Place the crude, dry acid in an Erlenmeyer flask. Add a minimum volume of boiling Ethanol until the solid just dissolves.

  • Step 2: Anti-Solvent Addition. Keep the solution at a gentle boil. Add hot distilled water dropwise until the solution becomes slightly cloudy (turbid).

    • Causality: The turbidity indicates the saturation point has been reached; the compound is on the verge of precipitating.

  • Step 3: Clarification. Add 1-3 drops of hot Ethanol just until the solution turns clear again.

    • Self-Validation Check: If the solution does not clear after adding 10% more ethanol, insoluble inorganic impurities are present. You must perform a hot gravity filtration before proceeding.

  • Step 4: Crystallization. Remove the flask from the heat source. Allow it to cool undisturbed to room temperature for 45 minutes, then transfer to an ice bath (0–4 °C) for 30 minutes.

    • Causality: Slow cooling allows the molecules to arrange into a highly ordered, pure crystal lattice. Rapid cooling crashes the product out, trapping impurities.

  • Step 5: Harvesting. Filter the crystals under vacuum and wash with a minimal amount of ice-cold 1:1 Ethanol/Water. Dry under high vacuum.

Part 4: Troubleshooting FAQs

Q: My compound is "oiling out" (forming a biphasic liquid at the bottom of the flask) instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the compound separates from the solvent at a temperature above its melting point[2]. This is almost always caused by a high concentration of impurities depressing the compound's melting point.

  • Troubleshooting Action: Do not attempt to cool the oil. Re-dissolve the oil by adding more of the "good" solvent (Ethanol). Add activated charcoal (10% w/w), boil for 5 minutes, and perform a hot filtration through a Celite pad. The charcoal will adsorb the polymeric/colored impurities causing the melting point depression. Proceed with the addition of the anti-solvent.

Q: How do I separate regioisomers if my initial N-arylation was not 100% selective? A: If your synthesis yielded a mixture of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid and its regioisomer, standard EtOH/Water recrystallization may fail because their solubilities are too similar.

  • Troubleshooting Action: Switch to Glacial Acetic Acid for recrystallization, or convert the mixture into an acid addition salt using an organic amine[2]. Alternatively, perform column chromatography on silica gel deactivated with 1% triethylamine prior to recrystallization[2].

Q: How can I definitively verify that the ester hydrolysis was complete and no starting material remains? A: Use 1H NMR spectroscopy. The disappearance of the ester alkyl protons (e.g., the quartet at ~4.3 ppm and triplet at ~1.3 ppm for an ethyl ester) is the most self-validating metric. Additionally, the pyrazole core protons (H-3 and H-5) will show a slight downfield shift due to the stronger electron-withdrawing nature of the free carboxylic acid compared to the ester.

References

  • National Center for Biotechnology Information (PMC). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Available at:[Link]

  • American Chemical Society (ACS). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Troubleshooting

optimizing reaction temperature for 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 1-(4-chloro-2-nitrophenyl)-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid. As a key intermediate in pharmaceutical development, optimizing its synthesis is critical for efficiency and purity. This guide is designed to address common challenges encountered during this process, with a focus on optimizing reaction temperature.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing step-by-step solutions based on established chemical principles.

Issue 1: Low or No Product Yield

A common challenge in the synthesis of N-aryl pyrazoles is a lower-than-expected yield. This can stem from several factors, from reagent quality to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter in the Ullmann condensation, the likely reaction type for this synthesis. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can cause degradation of starting materials or the product.

    • Troubleshooting Steps:

      • Verify Temperature Control: Ensure your reaction setup has accurate and stable temperature control.

      • Systematic Optimization: If the reaction is not proceeding, incrementally increase the temperature by 10-20 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A typical starting point for Ullmann-type reactions is in the range of 110-130°C.[2]

      • Check for Degradation: If increasing the temperature does not improve the yield or if new, unexpected spots appear on the TLC plate, it could indicate thermal degradation. In this case, subsequent reactions should be run at a lower temperature.

  • Poor Reagent Quality: The purity of starting materials, such as the pyrazole-4-carboxylic acid and 1,4-dichloro-2-nitrobenzene, is crucial. Impurities can interfere with the reaction.

    • Troubleshooting Steps:

      • Verify Purity: Check the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).

      • Purify if Necessary: If impurities are detected, purify the starting materials before use.

  • Inefficient Catalyst System: The choice and quality of the copper catalyst and ligand are vital for the Ullmann condensation.[3]

    • Troubleshooting Steps:

      • Catalyst and Ligand Selection: Copper(I) iodide (CuI) is a commonly used catalyst. The choice of ligand can significantly impact the reaction's efficiency.[3][4]

      • Inert Atmosphere: Copper-catalyzed reactions are often sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the catalyst and improve yield.[5]

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and affect the quality of the final product.

Possible Causes and Solutions:

  • Side Reactions: At elevated temperatures, competing side reactions can occur. For instance, the nitro group on the phenyl ring can be susceptible to reduction under certain conditions.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: As a first step, try running the reaction at a lower temperature to disfavor the side reactions.[1]

      • Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of byproducts.[1]

  • Regioisomer Formation: In some pyrazole syntheses, the formation of regioisomers can be an issue.[1]

    • Troubleshooting Steps:

      • Solvent and Base Selection: The choice of solvent and base can influence regioselectivity. Aprotic polar solvents like DMF or DMSO are often used in Ullmann reactions.[3][6]

      • Characterize Impurities: If possible, isolate and characterize the major impurities to understand the side reactions that are occurring. This information can guide further optimization.

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Possible Causes and Solutions:

  • Incomplete Reaction: If starting materials are still present, it can complicate the purification process.

    • Troubleshooting Steps:

      • Drive the Reaction to Completion: Ensure the reaction has gone to completion by TLC or LC-MS monitoring before starting the workup.

      • Optimize Stoichiometry: Using a slight excess of one of the reactants can sometimes help to consume the other completely.

  • Product Solubility: The carboxylic acid product may have limited solubility in common organic solvents, making extraction difficult.

    • Troubleshooting Steps:

      • Aqueous Workup: During the workup, the pH of the aqueous phase can be adjusted to facilitate the separation. Acidifying the aqueous layer will protonate the carboxylic acid, making it less soluble in water and more soluble in organic solvents.[7][8]

      • Recrystallization: Recrystallization is often an effective method for purifying the final product. Experiment with different solvent systems to find one that provides good recovery of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid?

The optimal temperature for an Ullmann condensation can vary depending on the specific substrates, catalyst system, and solvent used. However, a general starting range is 110-130 °C .[2] It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific setup. Monitoring the reaction progress at different temperatures will help identify the point at which the reaction proceeds efficiently without significant degradation. Some microwave-assisted syntheses of similar pyrazole derivatives have been reported at temperatures up to 175 °C with short reaction times.[9]

Q2: What is the underlying mechanism of this reaction?

The synthesis of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid from pyrazole-4-carboxylic acid and 1,4-dichloro-2-nitrobenzene is typically achieved through a copper-catalyzed N-arylation known as the Ullmann condensation .[3][10] The generally accepted mechanism involves the following key steps:

  • Formation of a copper(I) pyrazolate species.

  • Oxidative addition of the aryl halide (1,4-dichloro-2-nitrobenzene) to the copper center.

  • Reductive elimination to form the C-N bond and regenerate the active copper catalyst.[4][11]

Ullmann_Condensation cluster_0 Catalytic Cycle Pyrazole Pyrazole-4-COOH ArylHalide 1,4-dichloro-2-nitrobenzene Base Base (e.g., K2CO3) CuI Cu(I) Catalyst CuPyrazolate Cu(I)-Pyrazolate OxidativeAddition Oxidative Addition CuIII Cu(III) Intermediate ReductiveElimination Reductive Elimination Product 1-(4-chloro-2-nitrophenyl)-1H- pyrazole-4-carboxylic acid

Q3: Which solvent is most suitable for this reaction?

High-boiling point, polar aprotic solvents are generally preferred for Ullmann-type reactions. Common choices include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO) [6]

  • N-Methyl-2-pyrrolidone (NMP)

These solvents are effective at dissolving the reactants and the copper catalyst, facilitating the reaction. The choice of solvent can also influence the reaction rate and selectivity.[1]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials and the product. The spots can be visualized under UV light.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[12]

Q5: What are some common side reactions to be aware of?

Besides thermal degradation, other potential side reactions include:

  • Homocoupling of the aryl halide.

  • Reduction of the nitro group , especially if using certain catalysts or if there are reducing agents present as impurities.

  • Hydrolysis of the carboxylic acid under harsh basic conditions, although this is less likely under standard Ullmann conditions.

Careful control of the reaction temperature and time can help to minimize these side reactions.[1]

Experimental Protocol: General Procedure for Synthesis

This is a general protocol and may require optimization for specific laboratory conditions.

Materials:

  • Pyrazole-4-carboxylic acid

  • 1,4-dichloro-2-nitrobenzene

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as the base[6][13]

  • Anhydrous DMF or DMSO as the solvent

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole-4-carboxylic acid, 1,4-dichloro-2-nitrobenzene, CuI, the ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous solvent via a syringe.

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 110-130 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC until the starting pyrazole is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Experimental_Workflow cluster_1 Synthesis and Purification Workflow Start Reaction Setup (Reactants, Catalyst, Base) Inert Establish Inert Atmosphere (N2 or Ar) Solvent Add Anhydrous Solvent Heating Heat to Optimized Temperature Monitoring Monitor by TLC/LC-MS Workup Aqueous Workup and Extraction Purification Column Chromatography or Recrystallization Product Pure Product

Data Summary

ParameterRecommended Range/ValueRationale
Reaction Temperature 110-130 °COptimal for Ullmann condensation, balancing reaction rate and preventing degradation.[2]
Solvent DMF, DMSO, NMPHigh-boiling polar aprotic solvents that dissolve reactants and catalyst.
Catalyst Copper(I) salts (e.g., CuI)Standard and effective for Ullmann N-arylation.[3]
Base K₂CO₃, Cs₂CO₃To deprotonate the pyrazole, facilitating the reaction with the copper catalyst.[6][13]

References

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Synthetic Developments and Applications of the Ullmann Reaction. PMC. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Optimization of reaction conditions for the synthesis of 1,3,4,6-tetraphenyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Reinvestigating the Ullmann Reaction. Dissertation. Available at: [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. Available at: [Link]

  • Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. Available at: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Preparation of 4-chloropyrazoles. Google Patents.
  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub. Available at: [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available at: [Link]

  • Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Scholars Research Library. Available at: [Link]

  • 1-(4-Chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid. NextSDS. Available at: [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. PubMed. Available at: [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. Available at: [Link]

  • Process for purification of 1-methylpyrazole-4-carboxylic acid esters. Google Patents.

Sources

Optimization

reducing nitro group byproducts in 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid reactions

Welcome to the technical support guide for the reduction of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the reduction of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and maximize the yield and purity of your target amine, 1-(2-amino-4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

The reduction of an aromatic nitro group, particularly one positioned ortho to a bulky substituent and on a molecule containing other sensitive functionalities like a chloro group, is a common challenge. The electronic and steric environment of this specific substrate necessitates careful selection of reagents and optimization of reaction conditions to prevent incomplete reactions and the formation of undesired byproducts. This guide is designed to explain the causality behind these experimental choices, ensuring you can develop a robust and reproducible synthetic procedure.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or stalls, leaving significant amounts of starting material. What are the likely causes and solutions?

A1: Incomplete conversion is a frequent issue stemming from several factors, from reagent activity to substrate solubility.

  • Reagent/Catalyst Inactivity: Many reducing agents and catalysts have a limited shelf life or are sensitive to air and moisture.

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Catalysts can be poisoned by impurities (e.g., sulfur compounds) or lose activity from improper storage. Ensure you are using a fresh, high-quality catalyst from a reliable source.[1] In some cases, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) or hydrogen pressure can improve conversion, but this may also increase side reactions (see Q3).[1]

    • Metal/Acid Reductions (e.g., Fe, SnCl₂, Zn): The surface area and purity of the metal are critical.[1] Use finely powdered, activated metal. For iron reductions, pre-treating the iron powder with dilute acid (e.g., HCl) to remove the passivating oxide layer can dramatically increase reactivity.[2]

    • Sodium Dithionite (Na₂S₂O₄): This reagent can decompose upon storage, especially in a humid environment.[1] Always use a fresh bottle of sodium dithionite for best results.

  • Poor Solubility: The starting nitro compound must be sufficiently soluble in the reaction solvent for the reduction to proceed efficiently.[1]

    • Solution: If solubility is low in a given solvent (e.g., ethanol), consider using a co-solvent system such as ethanol/water, THF/water, or adding acetic acid to aid dissolution.[1] For catalytic hydrogenations, protic co-solvents often enhance the reaction rate.[1]

  • Insufficient Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent, especially for metal-based reductions, to drive the reaction to completion and reduce any partially reduced intermediates.[3]

Q2: I'm observing significant byproducts, particularly colored impurities. How can I identify and minimize them?

A2: The formation of byproducts is rooted in the stepwise mechanism of nitro group reduction. The key intermediates, nitroso (Ar-NO) and hydroxylamine (Ar-NHOH), can react with each other to form dimeric impurities like azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) compounds, which are often highly colored.[4][5]

The primary strategies to minimize these byproducts involve ensuring the reaction proceeds fully and rapidly to the desired amine, preventing the accumulation of reactive intermediates.

  • Mechanism of Byproduct Formation: The reduction proceeds from the nitro group (a 6-electron reduction) to the amine. Intermediates can be intercepted in side reactions.

    graph "Nitro_Reduction_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    // Nodes Start [label="Ar-NO₂ (Nitro)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Nitroso [label="Ar-NO (Nitroso)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Hydroxylamine [label="Ar-NHOH (Hydroxylamine)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Amine [label="Ar-NH₂ (Amine)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Azoxy [label="Ar-N(O)=N-Ar (Azoxy Byproduct)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Azo [label="Ar-N=N-Ar (Azo Byproduct)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

    // Edges Start -> Nitroso [label="+2e⁻, +2H⁺"]; Nitroso -> Hydroxylamine [label="+2e⁻, +2H⁺"]; Hydroxylamine -> Amine [label="+2e⁻, +2H⁺"];

    // Byproduct formation paths {rank=same; Nitroso; Hydroxylamine} Nitroso -> Azoxy [label="+ Ar-NHOH\n- H₂O", dir=both, color="#EA4335"]; Hydroxylamine -> Azoxy [color="#EA4335"]; Azoxy -> Azo [label="+2e⁻, +2H⁺\n- H₂O", color="#EA4335"]; }

    Caption: Pathway of nitro group reduction and formation of common dimeric byproducts.
  • Troubleshooting Steps:

    • Control Temperature: Many nitro reductions are highly exothermic.[6][7] Localized overheating can accelerate the condensation reactions that form azo/azoxy byproducts. Use an ice bath for initial reagent addition and ensure efficient stirring and temperature monitoring throughout the reaction.

    • Ensure Sufficient Reducing Agent: Use an adequate excess of your reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O or 5-10 equivalents of Fe powder) to ensure that the hydroxylamine intermediate is rapidly reduced to the amine before it can dimerize.[1]

    • Choose a Robust Method: For this substrate, methods like Fe/NH₄Cl or sodium dithionite are often more selective and less prone to byproduct formation than some catalytic methods.[8][9]

Q3: The chloro-substituent on my phenyl ring is being removed (hydrodehalogenation). How do I prevent this?

A3: Hydrodehalogenation is a well-known side reaction, especially when using certain hydrogenation catalysts. The C-Cl bond on the aromatic ring can be cleaved and replaced with a C-H bond.

  • Primary Cause: This is most common with palladium-based catalysts (e.g., Pd/C).[10][11] Raney Nickel can also cause dehalogenation, though sometimes to a lesser extent.[11]

  • Solutions:

    • Avoid Palladium Catalysts: For this specific substrate, avoid using Pd/C with H₂ gas.

    • Use a Poisoned or Modified Catalyst: If catalytic hydrogenation is necessary, consider a less reactive or modified catalyst. A sulfided platinum catalyst (e.g., Pt/S on carbon) is specifically designed to be chemoselective for nitro group reduction in the presence of halides.[10]

    • Switch to Chemical Reduction Methods: This is the most reliable solution. Metal-based reductions or other chemical reagents show excellent chemoselectivity and will preserve the C-Cl bond.

      • Fe / NH₄Cl: An excellent choice that is mild, inexpensive, and highly selective for the nitro group over aryl halides.[9][12]

      • SnCl₂ / HCl or EtOH: A classic and effective method that does not affect aryl chlorides.[1]

      • Sodium Dithionite (Na₂S₂O₄): A metal-free option that is very mild and chemoselective, making it ideal for substrates with sensitive functional groups like halogens.[8][13]

Q4: Which reduction method is the best starting point for my 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid?

A4: Given the presence of the chloro-substituent and the goal of avoiding byproducts, a staged approach is recommended. The following workflow can help you select the optimal method.

graph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Decision workflow for selecting a reduction method.
Q5: The workup for my Fe/NH₄Cl reaction is difficult, forming a thick sludge. How can I improve product isolation?

A5: The formation of iron oxides/hydroxides is the main challenge during the workup of these reactions.

  • Filtration: After the reaction is complete, it is crucial to filter the hot reaction mixture through a pad of Celite® (diatomaceous earth) to remove the fine iron particles and iron salts.[3] Washing the Celite pad thoroughly with hot solvent (e.g., ethanol or methanol) is essential to recover all the product.[9]

  • pH Adjustment: Before extraction, basifying the filtrate with an aqueous base (e.g., Na₂CO₃ or dilute NH₄OH) can help precipitate remaining iron salts and ensure your amine product is in its free base form, which is more soluble in organic solvents like ethyl acetate or dichloromethane. Be cautious, as your product also contains a carboxylic acid, which will form a salt. The optimal pH for extraction will be a balance between keeping the amine deprotonated and the carboxylic acid protonated (if possible), or extracting the carboxylate salt into the aqueous layer and re-acidifying to precipitate the product.

  • Alternative Workup: An alternative procedure involves removing most of the alcohol solvent under reduced pressure after adding some water to the reaction mixture to prevent an uncontrolled exotherm.[9] Then, add your extraction solvent (e.g., ethyl acetate) and water, stir vigorously, and filter the entire biphasic mixture through Celite. This can sometimes make the iron sludge more manageable.

Comparative Summary of Recommended Reduction Methods

MethodReagents & ConditionsProsCons / Common Byproducts
Iron / Ammonium Chloride Fe powder, NH₄Cl, EtOH/H₂O, Reflux[9]Inexpensive, highly chemoselective (preserves C-Cl), scalable, generally high yielding.Workup can be difficult due to iron sludge formation. Incomplete reaction if iron is not activated.
Sodium Dithionite Na₂S₂O₄, base (e.g., NaHCO₃), aq. organic solvent (DMF, THF), RT to mild heat[8][13]Metal-free, very mild conditions, excellent chemoselectivity for nitro groups over other functionalities.Reagent can decompose on storage. May produce sulfur byproducts.[8] Requires sufficient excess.
Tin(II) Chloride SnCl₂·2H₂O, EtOH or EtOAc, Reflux[1]Reliable, high conversion, preserves C-Cl bond.Stoichiometric tin waste is toxic and requires careful disposal. Workup can be cumbersome.
Catalytic Hydrogenation (Pt/S) Pt/S on Carbon, H₂ (low pressure), low temperature[10]Green (water is the only byproduct), catalytic, simple filtration workup.Requires specialized catalyst. Potential for catalyst poisoning. Requires hydrogenation equipment.

Detailed Experimental Protocols

Protocol 1: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This method is robust, cost-effective, and highly recommended for preserving the chloro-substituent.[9]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq), ethanol (10-15 mL per gram of substrate), and water (2-4 mL per gram of substrate).

  • Reagent Addition: To the stirred suspension, add ammonium chloride (NH₄Cl, 4.0-5.0 eq) followed by iron powder (<325 mesh, 5.0-10.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is typically complete in 2-6 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots, filtering them, and spotting on a TLC plate (e.g., eluting with 1:1 Ethyl Acetate:Hexanes with 1% acetic acid).

  • Workup & Isolation:

    • Once the starting material is consumed, carefully filter the hot reaction mixture through a pre-warmed pad of Celite®.

    • Wash the filter cake thoroughly with several portions of hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

    • To the remaining aqueous residue, slowly add 1M HCl to adjust the pH to ~3-4. The product, 1-(2-amino-4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, should precipitate as a solid.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: Reduction using Sodium Dithionite (Na₂S₂O₄)

This is an excellent metal-free alternative with very mild conditions, ideal for complex molecules.[8][14]

  • Setup: In a round-bottom flask, dissolve 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF) and water (e.g., a 4:1 ratio, 20 mL total per gram of substrate).

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 3.0-4.0 eq) to the solution. In a separate flask, dissolve sodium dithionite (Na₂S₂O₄, 3.0-4.0 eq) in water. Add the sodium dithionite solution dropwise to the stirred reaction mixture at room temperature. An ice bath can be used to control any initial exotherm.

  • Reaction: Stir the reaction at room temperature for 4-12 hours or with gentle heating (40-50 °C) to accelerate the reaction. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Isolation:

    • Once the reaction is complete, dilute the mixture with water.

    • Carefully acidify the solution with 1M HCl to a pH of ~3-4. This will neutralize the bicarbonate and protonate the carboxylic acid, causing the product to precipitate.

    • Stir the mixture in an ice bath for 30 minutes.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove inorganic salts, then dry under vacuum.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Benchchem. (n.d.). Challenges in the selective reduction of the nitro group.
  • Fiveable. (2025, August 15). Sodium Dithionite: Organic Chemistry Study Guide.
  • Wang, D., et al. (2021). Potential-tuned selective electrosynthesis of azoxy-, azo- and amino-aromatics over a CoP nanosheet cathode. Nature Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wang, Y., et al. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Li, G., et al. (2020, August 3). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. RSC Publishing. Retrieved from [Link]

  • Wang, C., et al. (2011, October 11). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Liu, Y., et al. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. Retrieved from [Link]

  • Du, H.-C., et al. (2022). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Methods in Molecular Biology. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guide. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

High-Resolution FTIR Characterization of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic Acid: ATR vs. KBr Transmission

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Methodology Comparison Guide Executive Summary The accurate structural characterization of highly functionali...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Methodology Comparison Guide

Executive Summary

The accurate structural characterization of highly functionalized intermediates is a critical bottleneck in pharmaceutical development. 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a complex, multi-functional molecule featuring a pyrazole core, a carboxylic acid moiety, and an electron-withdrawing 4-chloro-2-nitrophenyl substituent.

Because this molecule contains overlapping infrared-active functional groups—specifically the carbonyl (C=O), nitro (NO₂), and pyrazole/phenyl ring stretches (C=N, C=C)—selecting the correct Fourier Transform Infrared (FTIR) spectroscopy sampling technique is paramount. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Potassium Bromide (KBr) Pellet Transmission FTIR , providing reference peaks, experimental causality, and self-validating protocols to ensure spectral integrity[1][2].

Mechanistic Overview & Spectral Causality

To interpret the FTIR spectrum of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid, one must understand the electronic interplay within the molecule.

  • The Carboxylic Acid (-COOH): The C=O stretch typically appears around 1700 cm⁻¹. However, hydrogen bonding in the solid state broadens the O-H stretch (3300–2500 cm⁻¹) and slightly lowers the C=O frequency.

  • The Nitro Group (-NO₂): The highly electronegative oxygen atoms create two distinct, intense stretching vibrations: an asymmetric stretch (~1535 cm⁻¹) and a symmetric stretch (~1350 cm⁻¹). The electron-withdrawing nature of the nitro group on the phenyl ring also pulls electron density away from the pyrazole ring, subtly shifting the C=N stretches[3].

  • The Aryl Chloride (Ar-Cl): The heavy chlorine atom results in a lower frequency stretch, typically found in the fingerprint region around 1050 cm⁻¹.

Logical Relationship of Functional Groups

FunctionalGroups Molecule 1-(4-chloro-2-nitrophenyl) -1H-pyrazole-4-carboxylic acid COOH Carboxylic Acid (-COOH) Molecule->COOH Nitro Nitro Group (-NO2) Molecule->Nitro ArylCl Aryl Chloride (Ar-Cl) Molecule->ArylCl Rings Pyrazole & Phenyl Rings Molecule->Rings COOH_OH O-H Stretch (3300-2500 cm⁻¹) COOH->COOH_OH COOH_CO C=O Stretch (~1705 cm⁻¹) COOH->COOH_CO Nitro_Asym Asymmetric Stretch (~1535 cm⁻¹) Nitro->Nitro_Asym Nitro_Sym Symmetric Stretch (~1350 cm⁻¹) Nitro->Nitro_Sym ArylCl_CCl C-Cl Stretch (~1050 cm⁻¹) ArylCl->ArylCl_CCl Rings_CC C=C / C=N Stretches (1610-1450 cm⁻¹) Rings->Rings_CC Rings_CH Aromatic C-H Stretch (~3100 cm⁻¹) Rings->Rings_CH

Caption: Mapping of the structural moieties of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid to their expected FTIR spectral regions.

Comparative Methodology: ATR vs. KBr Transmission

When analyzing solid powders, the choice between ATR and KBr transmission fundamentally alters the resulting spectrum due to the underlying physics of light interaction[4].

The Physics of Spectral Shifts (Why the data differs)
  • Wavelength-Dependent Intensity (ATR): In ATR, the infrared beam penetrates the sample to a depth ( dp​ ) that is directly proportional to the wavelength ( λ ). Consequently, high-wavenumber peaks (like the O-H stretch at 3000 cm⁻¹) appear significantly weaker in ATR than in KBr transmission.

  • Anomalous Dispersion (ATR): Near strong absorption bands (like the C=O or NO₂ asymmetric stretch), the refractive index of the sample changes drastically. This alters the critical angle in the ATR crystal, causing strong peaks to shift to slightly lower wavenumbers (typically 2–8 cm⁻¹) compared to true transmission[2][4].

  • Hygroscopic Artifacts (KBr): KBr is highly hygroscopic. If ambient moisture is absorbed during grinding, a massive, broad O-H peak (~3400 cm⁻¹) will mask the carboxylic acid's native O-H stretch, and a water bending mode (~1640 cm⁻¹) can convolute the C=O region[5].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must validate its own baseline before sample measurement.

Protocol A: ATR-FTIR (High-Throughput / Surface Analysis)

Ideal for rapid identification and avoiding moisture artifacts.

  • System Validation: Clean the diamond/ZnSe ATR crystal with isopropanol. Run a background scan. The system is validated if the energy throughput is >95% and the baseline is flat (no residual organic peaks).

  • Sample Application: Deposit 1–2 mg of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid powder directly onto the crystal.

  • Pressure Standardization: Lower the anvil and apply a consistent pressure (e.g., 75 psi). Causality: Consistent pressure ensures uniform contact between the crystal and the powder, maximizing the evanescent wave penetration and signal-to-noise ratio[2].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

  • Post-Validation: Clean the crystal and re-run a background scan to confirm zero carryover.

Protocol B: KBr Pellet Transmission (High-Fidelity / Library Matching)

Ideal for quantitative adherence to the Beer-Lambert law and resolving weak high-frequency bands.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours. Keep in a desiccator.

  • Blank Validation: Press a pure KBr pellet (100 mg) at 8–10 tons under vacuum for 2 minutes. Run a background scan. Self-Validation: If a peak appears at 3400 cm⁻¹, the KBr is wet, and the batch must be discarded.

  • Sample Grinding: In an agate mortar, gently grind 1 mg of the target compound with 100 mg of the dried KBr. Causality: The sample must be ground to a particle size smaller than the wavelength of IR light (<2 µm) to prevent Christiansen effect scattering (sloping baselines)[1][5].

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply vacuum for 1 minute to remove trapped air, then press at 10 tons for 2 minutes to fuse the KBr into a transparent glass-like disc[6].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

Workflow Comparison Diagram

Workflow Start Sample: 1-(4-chloro-2-nitrophenyl) -1H-pyrazole-4-carboxylic acid ATR ATR-FTIR Path (Surface Reflectance) Start->ATR KBr KBr Pellet Path (True Transmission) Start->KBr ATR_Step1 Validate Clean Crystal (Background Scan) ATR->ATR_Step1 KBr_Step1 Validate Dry KBr (Blank Pellet Scan) KBr->KBr_Step1 ATR_Step2 Apply 1-2 mg Sample & 75 psi Pressure ATR_Step1->ATR_Step2 ATR_Step3 Scan (Intensity drops at high cm⁻¹) ATR_Step2->ATR_Step3 Result Compare Reference Peaks & Shifts ATR_Step3->Result KBr_Step2 Grind 1 mg Sample + 100 mg KBr (<2 µm particle size) KBr_Step1->KBr_Step2 KBr_Step3 Press at 10 Tons (Vacuum) Scan (True Transmission) KBr_Step2->KBr_Step3 KBr_Step3->Result

Caption: Self-validating experimental workflows for ATR-FTIR versus KBr Pellet Transmission analysis.

Quantitative Data Comparison: Reference Peaks

The following table summarizes the expected reference peaks for 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid, highlighting the quantitative differences between the two methodologies.

Note the characteristic downward shift in strong absorption bands (C=O, NO₂) when using ATR, and the suppression of the high-frequency O-H stretch.

Functional Group / Vibration ModeExpected KBr Transmission (cm⁻¹)Expected ATR-FTIR (cm⁻¹)Intensity / Peak ShapeCausality for Shift / Difference
O-H Stretch (Carboxylic Acid)3300 – 25003300 – 2500Broad, Strong (KBr) / Weak (ATR)ATR penetration depth ( dp​ ) is shallow at high wavenumbers, drastically reducing peak area.
C-H Stretch (Aromatic)~3110 – 3050~3110 – 3050Weak, SharpMinimal shift; weaker in ATR due to wavelength dependence.
C=O Stretch (Carboxylic Acid)17051698Strong, SharpAnomalous dispersion in ATR shifts strong absorption bands to lower wavenumbers[3][4].
C=C / C=N Stretches (Rings)1610, 15601608, 1558Medium, SharpSlight refractive index shift.
N-O Asymmetric Stretch (Nitro)15351528Very Strong, SharpMassive refractive index change near this intense dipole moment causes a significant ATR shift.
N-O Symmetric Stretch (Nitro)13501346Strong, SharpSecondary nitro peak; shifted slightly lower in ATR.
C-O Stretch (Carboxylic Acid)12401240MediumNegligible shift; deeper penetration in ATR enhances relative intensity compared to high cm⁻¹ peaks.
C-Cl Stretch (Aryl Chloride)10501050Medium to StrongEnhanced relative intensity in ATR due to deep penetration at long wavelengths ( λ ).
Performance Verdict
  • For Library Matching & Purity: KBr Transmission is the gold standard. It provides true relative intensities across the spectrum, ensuring the carboxylic O-H stretch is accurately represented for historical library matching[1].

  • For Rapid QA/QC & Polymorph Screening: ATR-FTIR is superior. It eliminates the risk of water-induced artifacts from hygroscopic KBr, providing a pristine view of the critical C=O and NO₂ fingerprint regions, provided the user accounts for the predictable 5–7 cm⁻¹ downward shift[2][4].

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Solution. Available at:[Link]

  • What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Kintek Solution. Available at:[Link]

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI (Molbank). Available at:[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate. Available at:[Link]

  • Good to know about KBr pellets. Quantum Design Europe. Available at:[Link]

Sources

Comparative

Structural Elucidation of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid: A Comparative Mass Spectrometry Guide

The structural characterization of complex heterocyclic compounds is a critical bottleneck in drug discovery and agrochemical development. The compound 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid presents a...

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Author: BenchChem Technical Support Team. Date: March 2026

The structural characterization of complex heterocyclic compounds is a critical bottleneck in drug discovery and agrochemical development. The compound 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid presents a unique analytical challenge: it contains three distinct functional modules—a pyrazole core, a carboxylic acid, and a halogenated nitroaromatic ring. Each of these moieties dictates specific gas-phase fragmentation behaviors depending on the ionization technique employed.

This guide provides an objective, data-driven comparison of two primary analytical methodologies: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HRESI-QTOF MS/MS) and Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC/MS) .

Methodological Comparison: ESI-QTOF vs. EI-GC/MS

To achieve unambiguous structural elucidation, the choice of ionization technique must align with the molecule's physicochemical properties.

  • HRESI-QTOF MS/MS (Negative Ion Mode): This is the superior method for intact structural verification. The carboxylic acid group is highly acidic, allowing for highly efficient deprotonation to yield a stable [M-H]⁻ precursor ion. Soft ionization preserves the molecular envelope, allowing for targeted Collision-Induced Dissociation (CID) to map the connectivity of the functional groups.

  • EI-GC/MS (Positive Ion Mode): Traditional EI operates at a hard ionization energy of 70 eV, which shatters the molecule into highly reproducible, library-matchable fragments. However, the bare carboxylic acid induces severe peak tailing and thermal degradation on a GC column. Therefore, derivatization (silylation) is strictly required to mask the polar -OH group, increasing volatility and thermal stability.

Workflow Sample Sample Prep ESI_Prep Dilution in MeOH/H₂O (pH 9.0) Sample->ESI_Prep GC_Prep Derivatization (BSTFA/TMCS) Sample->GC_Prep ESI_Instr UHPLC-ESI-QTOF (Negative Mode) ESI_Prep->ESI_Instr GC_Instr EI-GC/MS (70 eV, Positive Mode) GC_Prep->GC_Instr Data Data Acquisition & Isotopic Validation ESI_Instr->Data GC_Instr->Data

Comparative MS workflows: ESI-QTOF vs. EI-GC/MS.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid requires deconstructing the molecule into its reactive centers.

  • Carboxylic Acid Cleavage: In negative ion mode, the most energetically favorable fragmentation pathway for deprotonated carboxylic acids is decarboxylation, resulting in a [1].

  • Nitroaromatic Signatures: The nitro group is highly unstable under CID conditions. Nitroaromatic compounds frequently exhibit diagnostic [2]. This expulsion leads to a variety of distonic radical anions that are highly specific to nitro-substituted benzenes.

  • Pyrazole Ring Opening: The nitrogen-rich pyrazole core characteristically fragments via the[3].

  • Halogen Isotopic Validation: Because the molecule contains a single chlorine atom, every fragment retaining the phenyl ring must exhibit a characteristic ³⁵Cl/³⁷Cl isotopic signature in a precise 3:1 intensity ratio.

Fragmentation M [M-H]⁻ m/z 265.997 F1 [M-H-CO₂]⁻ m/z 222.007 M->F1 -CO₂ (-44 Da) F2 [M-H-CO₂-NO]⁻• m/z 192.009 F1->F2 -NO• (-30 Da) F3 [M-H-CO₂-NO₂]⁻• m/z 176.014 F1->F3 -NO₂• (-46 Da) F4 [M-H-CO₂-NO₂-N₂]⁻• m/z 148.008 F3->F4 -N₂ (-28 Da)

ESI(-) MS/MS fragmentation of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Quantitative Data & Spectral Signatures

The tables below summarize the expected diagnostic ions for both methodologies. High-resolution mass accuracy (within 5 ppm) is assumed for the ESI-QTOF data.

Table 1: Key Diagnostic Ions in ESI(-)-MS/MS (Collision Energy: 25 eV)
Fragment IonFormulaExact Mass (m/z)Relative AbundanceMechanistic Origin
[M-H]⁻C₁₀H₅³⁵ClN₃O₄265.997100%Deprotonation of carboxylic acid
[M-H-CO₂]⁻C₉H₅³⁵ClN₃O₂222.00785%Decarboxylation of pyrazole-4-carboxylic acid
[M-H-CO₂-NO]⁻•C₉H₅³⁵ClN₂O192.00940%Nitroaromatic radical loss of NO•
[M-H-CO₂-NO₂]⁻•C₉H₅³⁵ClN176.01465%Nitroaromatic radical loss of NO₂•
[M-H-CO₂-NO₂-N₂]⁻•C₉H₅³⁵Cl148.00825%Cleavage of the pyrazole ring
Table 2: Key Diagnostic Ions in EI-GC/MS (TMS Derivative, 70 eV)
Fragment Ionm/z (Nominal)Relative AbundanceMechanistic Origin
[M(TMS)]⁺•33930%Molecular ion of the intact TMS ester
[M(TMS)-CH₃]⁺324100%Alpha-cleavage of a methyl group from the TMS moiety
[M(TMS)-COOTMS]⁺22245%Cleavage of the derivatized carboxylate group
[M(TMS)-CH₃-NO₂]⁺27820%Subsequent loss of the nitro group

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal logic check to prevent false-positive annotations.

Protocol 1: UHPLC-ESI-QTOF MS/MS Analysis

Causality: Utilizing a basic mobile phase modifier (Ammonium Bicarbonate) actively drives the equilibrium toward the carboxylate anion, maximizing the [M-H]⁻ signal while suppressing unwanted sodium/potassium adducts.

  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol/Water containing 10 mM Ammonium Bicarbonate (pH 9.0).

  • System Suitability (Validation Step): Inject a solvent blank. Verify that the background noise at m/z 265-268 is below 10³ counts to prevent isobaric interference.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Precursor Isolation (Validation Step): Before triggering MS/MS, the quadrupole must verify the presence of both m/z 265.997 (³⁵Cl) and 267.994 (³⁷Cl) in a 3:1 intensity ratio. If this isotopic cluster is missing, the peak is an artifact.

  • CID Fragmentation: Apply a collision energy ramp of 15–35 eV using Nitrogen as the collision gas. Acquire product ion spectra from m/z 50 to 300.

Protocol 2: EI-GC/MS Analysis with TMS Derivatization

Causality: Direct injection of the free acid leads to irreversible adsorption in the GC inlet. Derivatization with BSTFA replaces the acidic proton with a trimethylsilyl (TMS) group, granting the necessary volatility.

  • Sample Preparation: Transfer 0.5 mg of the compound into a deactivated glass vial. Add 50 µL of Pyridine and 50 µL of BSTFA containing 1% TMCS.

  • Derivatization: Cap the vial and incubate at 70°C for 30 minutes. Allow to cool to room temperature.

  • Internal Standard (Validation Step): Spike the sample with 10 µL of a deuterated internal standard (e.g., Naphthalene-d8). This validates injection efficiency and normalizes retention time shifts.

  • Chromatography: Inject 1 µL (split ratio 10:1) into the GC inlet held at 250°C. Use a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 µm). Program the oven from 100°C to 300°C at 15°C/min.

  • Data Acquisition (Validation Step): Operate the mass spectrometer in positive EI mode at 70 eV. Scan from m/z 40 to 400. Confirm derivatization success by identifying the base peak at m/z 324 ([M-15]⁺), which indicates the expected alpha-cleavage of the TMS group.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[Link]

  • Primary fragmentations by MS/MS of [M -H]⁻ ions from dicarboxylic acids. ResearchGate / Rapid Communications in Mass Spectrometry.[Link]

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Safety & Regulatory Compliance

Safety

1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid. The procedural guidance herein is synthesized from the...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid. The procedural guidance herein is synthesized from the safety profiles of structurally analogous compounds and established principles of hazardous waste management. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach assuming significant hazards is both prudent and necessary to ensure laboratory safety and environmental compliance.

Hazard Assessment and Characterization

The chemical structure of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid—incorporating a chlorinated aromatic ring, a nitro group, and a pyrazole core—suggests a profile of a hazardous substance. Nitrated and halogenated organic compounds are often associated with toxicity, environmental persistence, and potential reactivity. Therefore, it must be managed as regulated hazardous waste.[1][2][3]

Based on data from similar chemical structures, the following hazards should be assumed:

Potential Hazard Class Description Rationale / Supporting Evidence from Analogous Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]Structurally related nitrophenyl and chlorophenyl compounds are classified for acute toxicity.[3][7]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[5][8][9]Pyrazole derivatives and substituted phenyl compounds frequently exhibit irritant properties.[1][7]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[5][7][9]This is a common characteristic for many fine organic chemical solids.
Specific Target Organ Toxicity Potential for damage to organs through prolonged or repeated exposure.[3][7]Nitrophenols, in particular, are known to have effects on the liver and kidneys.
Aquatic Toxicity Potentially very toxic to aquatic life, possibly with long-lasting effects.[7]Halogenated and nitrated aromatic compounds can be persistent and harmful in aquatic environments.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following PPE is mandatory to minimize exposure risks.[2]

  • Gloves: Chemical-resistant nitrile gloves are required. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[2][10]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles must be worn to protect against splashes or airborne particles.[2]

  • Lab Coat: A standard laboratory coat protects clothing and underlying skin from contamination.[2]

  • Respiratory Protection: All handling of the solid material should occur within a certified chemical fume hood to prevent inhalation of dust.[1][2]

First Aid for Accidental Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation occurs.[5][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[7][8]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the safety data information for a related compound to the medical professional.[7][8]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

  • Evacuate and Secure: Clear the immediate area of all personnel. Restrict access and ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operational.[2]

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][4][7] Do not use combustible materials like paper towels, as these could potentially react.

  • Collection: Carefully sweep or scoop the contained material into a designated, chemically compatible, and sealable hazardous waste container. Avoid creating dust.[2][10]

  • Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves, absorbent, and wipes, must be placed in the same hazardous waste container as the spilled chemical.[2]

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain with Inert Absorbent ppe->contain collect Collect Material into Waste Container contain->collect decon Decontaminate Surface collect->decon dispose Dispose of All Materials as Hazardous Waste decon->dispose

Caption: Spill response workflow for 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Step-by-Step Disposal Procedure

The disposal of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid must be managed through a formal hazardous waste stream. At no point should this chemical or its containers be disposed of in standard trash or poured down the drain.[1][2][11]

Step 1: Waste Classification and Segregation The compound must be classified as hazardous chemical waste. It is critical to segregate this waste stream; do not mix it with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12] Cross-contamination can lead to dangerous reactions and complicates the final disposal process.

Step 2: Containerization and Labeling Collect all waste, including the pure compound and any grossly contaminated materials (e.g., weighing papers, gloves, absorbent pads), in a single, designated container.[2][12]

  • Container: The container must be sealable, in good condition, and made of a chemically compatible material (e.g., HDPE or glass).

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name: "1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid," and list the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[1][2]

Step 3: Temporary Accumulation and Storage Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and separate from general laboratory traffic.[1][12] Ensure it is stored away from incompatible materials.[13]

Step 4: Arranging Final Disposal Follow your institution's established procedure for hazardous waste pickup. This typically involves submitting a formal request to the EHS department, which will then coordinate with a licensed professional waste disposal company.[12]

Step 5: Documentation Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is a critical component of regulatory compliance.

Disposal_Workflow generation Waste Generation (Unused chemical, contaminated items) classify Classify as Hazardous Waste generation->classify segregate Segregate from Other Waste Streams classify->segregate containerize Place in Compatible, Labeled Container segregate->containerize store Store in Designated Waste Accumulation Area containerize->store request Request Pickup via Institutional EHS store->request dispose Professional Disposal (e.g., Incineration) request->dispose document Maintain Disposal Records dispose->document

Caption: Disposal workflow for 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Recommended Final Disposition Method

The preferred and most environmentally responsible method for the final disposal of halogenated and nitrated organic compounds is high-temperature incineration .[10][14] This process utilizes controlled, high-temperature conditions to ensure the complete destruction of the molecule into simpler, less toxic components. Incineration of large quantities may require specialized scrubbers to control the emission of nitrogen oxides (NOx) and hydrogen chloride (HCl) gases, a process managed by professional waste disposal facilities.[14]

By adhering to these rigorous procedures, researchers can ensure the safe handling and environmentally compliant disposal of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid, upholding a culture of safety and responsibility within the scientific community.

References

  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • NextSDS. (n.d.). 1-(4-Chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
  • BASF. (2026, March 6). Safety data sheet.
  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • ECHA. (2019, September 23). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1).
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • ThermoFisher Scientific. (2025, October 16). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, May 30). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Loba Chemie. (2024, April 30). p-NITROPHENOL EXTRA PURE Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet.
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • Angene Chemical. (2025, July 12). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.

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